(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Overview
Description
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring and a carboxylic acid group at the 3-position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid typically involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl group. One common method is to react morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected morpholine is then subjected to further functionalization to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection, followed by substitution with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to a variety of protected or functionalized morpholine derivatives.
Scientific Research Applications
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid involves its ability to act as a protecting group for the nitrogen atom in organic synthesis. The Boc group stabilizes the nitrogen, preventing unwanted reactions during subsequent synthetic steps. The carboxylic acid group can participate in various reactions, contributing to the compound’s versatility in chemical transformations. Molecular targets and pathways involved include interactions with enzymes and other biomolecules during the synthesis of peptides and other compounds.
Comparison with Similar Compounds
Similar Compounds
(s)-4-(Methoxycarbonyl)morpholine-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a Boc group.
(s)-4-(Ethoxycarbonyl)morpholine-3-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a Boc group.
(s)-4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid: Similar structure but with a benzyloxycarbonyl group instead of a Boc group.
Uniqueness
The uniqueness of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid lies in the tert-butoxycarbonyl group, which provides greater steric hindrance and stability compared to other protecting groups. This makes it particularly useful in synthetic applications where selective protection and deprotection are required.
Properties
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXXEKIGMOEPSA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363713 | |
Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783350-37-8 | |
Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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